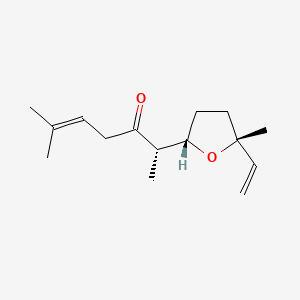
Davanone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Davanone D involves several steps starting from geranyl acetate . The process includes diastereoselective cyclization, which differentiates between cis and trans products, followed by derivatization . The preparation of trans-davanone is also described in the literature .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oil from Artemisia pallens using methods such as hydro-distillation . The oil is then subjected to various purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Davanone D undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The conditions for these reactions vary depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxydavanone and isodavanone .
Scientific Research Applications
Davanone D has a wide range of scientific research applications, including:
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of Davanone D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of cell signaling pathways and gene expression . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Davanone D is unique among sesquiterpenes due to its specific structure and aromatic properties. Similar compounds include:
- Davanone B
- Davanone C
- Isodavanone
- Artemone
- Hydroxydavanone
- Nordavanone
These compounds share similar chemical structures but differ in their specific functional groups and stereochemistry, which contribute to their unique properties and applications .
Properties
CAS No. |
20482-11-5 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(2S)-2-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]-6-methylhept-5-en-3-one |
InChI |
InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3/t12-,14+,15+/m1/s1 |
InChI Key |
FJKKZNIYYVEYOL-SNPRPXQTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)C(=O)CC=C(C)C |
Canonical SMILES |
CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


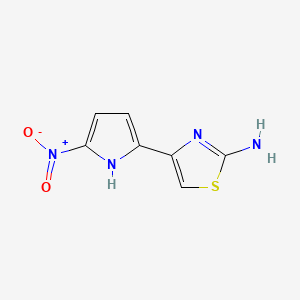
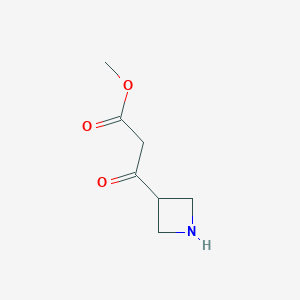

![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
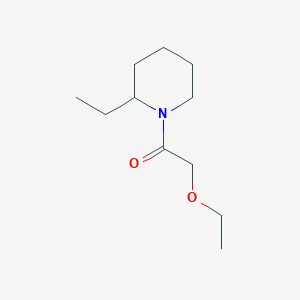
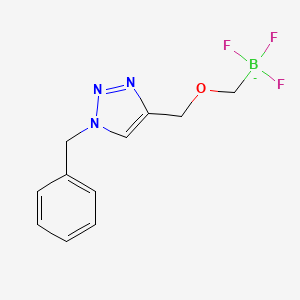

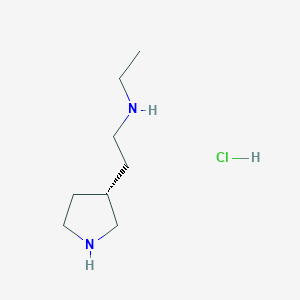
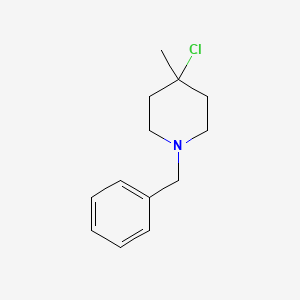
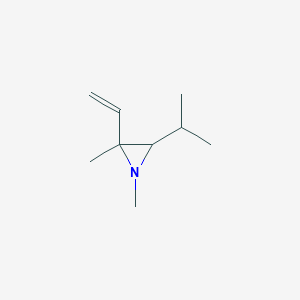
![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)

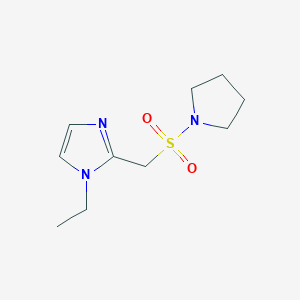
![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)
